1-Bromo-5-fluoro-3-nitro-2-(trifluoromethylthio)benzene
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Overview
Description
1-Bromo-5-fluoro-3-nitro-2-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2BrFNO2S(CF3) It is a derivative of benzene, characterized by the presence of bromine, fluorine, nitro, and trifluoromethylthio groups
Preparation Methods
The synthesis of 1-Bromo-5-fluoro-3-nitro-2-(trifluoromethylthio)benzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of a bromofluorobenzene derivative followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-5-fluoro-3-nitro-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoromethylthio group, leading to the formation of sulfoxides or sulfones.
Common reagents used in these reactions include sodium hydride, palladium catalysts, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-5-fluoro-3-nitro-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-5-fluoro-3-nitro-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity, affecting its interaction with biological membranes. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific molecular targets .
Comparison with Similar Compounds
1-Bromo-5-fluoro-3-nitro-2-(trifluoromethylthio)benzene can be compared with similar compounds such as:
1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene: Similar structure but lacks the trifluoromethylthio group.
1-Bromo-3-fluoro-2-(trifluoromethyl)benzene: Lacks the nitro group.
1-Bromo-5-fluoro-2-methyl-3-nitrobenzene: Contains a methyl group instead of the trifluoromethylthio group.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C7H2BrF4NO2S |
---|---|
Molecular Weight |
320.06 g/mol |
IUPAC Name |
1-bromo-5-fluoro-3-nitro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2BrF4NO2S/c8-4-1-3(9)2-5(13(14)15)6(4)16-7(10,11)12/h1-2H |
InChI Key |
VHGOTUUQACEGGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])SC(F)(F)F)Br)F |
Origin of Product |
United States |
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